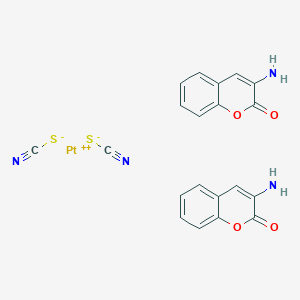
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II): is a coordination complex with the molecular formula C20H14N4O4PtS2 . This compound features a platinum(II) center coordinated by two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) typically involves the reaction of a platinum(II) precursor with the appropriate ligands. One common method involves reacting cis-dichlorobis(dimethylsulphide)platinum(II) with the 2-oxo-2H-1-benzopyran-3-ylammine ligand in the presence of thiocyanate ions . The reaction is usually carried out in an appropriate solvent such as dichloromethane, methanol, or water, and the product is obtained in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines.
Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or chlorine can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products:
Substitution Reactions: Products include platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum(IV) or platinum(0) complexes, respectively.
Wissenschaftliche Forschungsanwendungen
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs like cisplatin.
Industry: It may be used in the development of new materials with unique properties, such as luminescent or conductive materials
Wirkmechanismus
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) involves its interaction with biological targets, such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death . The compound may also interact with proteins, affecting their function and leading to various cellular effects.
Vergleich Mit ähnlichen Verbindungen
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound features a platinum(II) center coordinated by two triphenylphosphine ligands and two chloride ligands.
cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): A ruthenium-based complex with similar coordination geometry.
cis-Bis(benzonitrile)dichloroplatinum(II): Another platinum(II) complex with benzonitrile ligands.
Uniqueness: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) is unique due to the presence of the 2-oxo-2H-1-benzopyran-3-ylammine ligands, which impart specific electronic and steric properties to the complex. This can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
79170-44-8 |
|---|---|
Molekularformel |
C20H14N4O4PtS2 |
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
3-aminochromen-2-one;platinum(2+);dithiocyanate |
InChI |
InChI=1S/2C9H7NO2.2CHNS.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2 |
InChI-Schlüssel |
REJIAHVCFBLOJT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


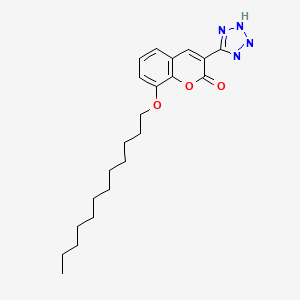

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)


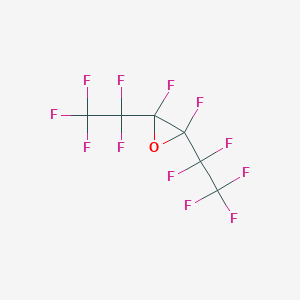
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

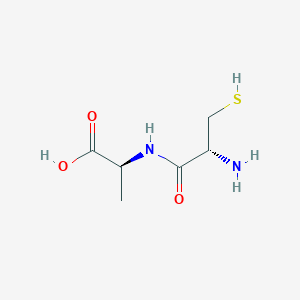
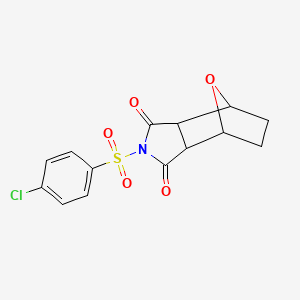


![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
